



Application Notes: In Vitro Apoptosis Assays for AZD5153 Treatment

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Compound of Interest		
Compound Name:	AZD5153 6-Hydroxy-2-naphthoic	
	acid	
Cat. No.:	B605767	Get Quote

Introduction

AZD5153 is a potent, orally available, bivalent small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4[1]. BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, including MYC, and anti-apoptotic genes like BCL-2[2][3]. By binding simultaneously to the two bromodomains of BRD4, AZD5153 demonstrates enhanced potency compared to monovalent inhibitors[1]. Its mechanism of action involves disrupting the transcriptional programs essential for tumor growth and survival, leading to cell cycle arrest and programmed cell death (apoptosis) in various cancer cell lines, including those from hematologic malignancies, prostate cancer, and colorectal cancer[1][2][4][5].

These application notes provide detailed protocols for quantifying apoptosis induced by AZD5153 in vitro, offering researchers standardized methods to assess its cytotoxic efficacy. The primary assays covered are:

- Annexin V/Propidium Iodide (PI) Staining: For the detection of early and late-stage apoptosis by flow cytometry.
- Caspase-Glo® 3/7 Assay: For the quantitative measurement of key executioner caspase activity.

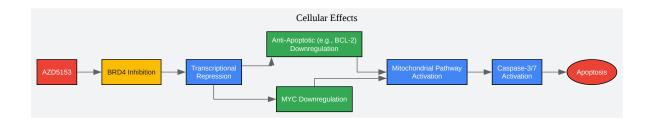


 Western Blot Analysis: For the detection of changes in the expression of key apoptosisregulating proteins.

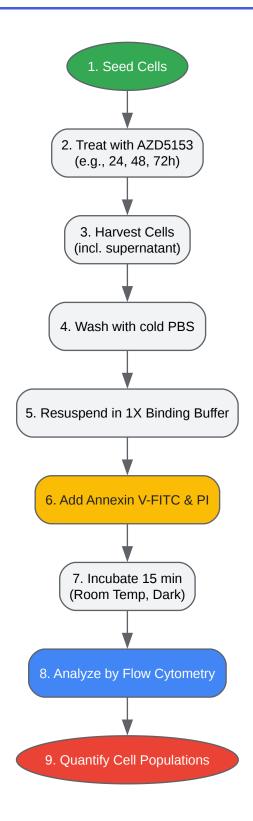
Mechanism of AZD5153-Induced Apoptosis

AZD5153 exerts its pro-apoptotic effects by inhibiting BRD4, which prevents BRD4 from binding to acetylated histones at gene promoters and enhancers. This leads to the transcriptional repression of major oncogenes and survival factors. A primary target is the MYC oncogene, a master regulator of cell proliferation and apoptosis[6]. Downregulation of MYC disrupts the cell cycle and can sensitize cells to apoptotic stimuli. Concurrently, AZD5153 can suppress the expression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family[2]. The resulting imbalance between pro-apoptotic (e.g., BAX, BIM) and anti-apoptotic (e.g., BCL-2, BCL-xL) proteins disrupts mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. This event triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, culminating in controlled cell death[7][8].









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